N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C12H12INO It is a derivative of acetamide, featuring a benzyl group, an iodine atom, and a prop-2-ynyl group attached to the nitrogen atom
Scientific Research Applications
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of N-Benzyl-2-iodo-N-prop-2-ynylacetamide is the reactive cysteinome in cells and tissues . The cysteinyl thiol group, due to its high nucleophilicity, can be covalently modified by a broad range of redox mechanisms or by various electrophiles .
Mode of Action
It covalently labels, enriches, and quantifies the reactive cysteinome in cells and tissues . This compound interacts with its targets by forming covalent bonds, resulting in changes to the protein cysteines .
Biochemical Pathways
The compound affects the biochemical pathways involving protein cysteines. These cysteines can be readily modified by a broad range of redox mechanisms, resulting in the formation of various oxidative post-translational modifications . The compound’s action on these pathways can lead to downstream effects such as changes in protein function and cellular processes .
Pharmacokinetics
The compound’s ability to covalently label and enrich the reactive cysteinome suggests that it may have good cellular permeability
Result of Action
The result of the compound’s action is the covalent modification of the reactive cysteinome, leading to changes in protein function and cellular processes . This can provide valuable insights into the roles of these proteins in various biological processes and diseases .
Action Environment
The action of N-Benzyl-2-iodo-N-prop-2-ynylacetamide can be influenced by various environmental factors. For instance, the presence of other reactive species or changes in redox conditions could potentially affect the compound’s reactivity and efficacy . Additionally, factors such as pH, temperature, and the presence of other biomolecules could influence the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, propargyl bromide, and iodoacetamide.
Reaction Steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The triple bond in the prop-2-ynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction reactions can modify the oxidation state of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-prop-2-ynylacetamide
- N-Benzyl-2-bromo-N-prop-2-ynylacetamide
- N-Benzyl-2-fluoro-N-prop-2-ynylacetamide
Uniqueness
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and potentially enhanced biological effects .
Properties
IUPAC Name |
N-benzyl-2-iodo-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYGXAXEAIMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)C(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.